Adenosine A2A Receptor Affinity: A Potential Selectivity Advantage Over N6-Alkyl Analogs
In a BindingDB entry associated with a closely related N6-pyridylethyl purine scaffold (CHEMBL606505; though the exact nucleoside structure differs from 5786-66-3), a Ki of 30 nM was reported for the adenosine A2A receptor [1]. This is a class-level inference, but suggests that the pyridylethyl motif can confer high affinity. For comparison, the classical N6-cyclopentyl adenosine analog CCPA exhibits a Ki of 0.4 nM for the A1 receptor but lower A2A affinity, while a common N6-benzyl adenosine analog can have an A2A Ki in the micromolar range, underscoring how the heteroaryl group can drastically shift selectivity profiles.
| Evidence Dimension | Binding Affinity (Ki) to Adenosine A2A Receptor |
|---|---|
| Target Compound Data | ~30 nM (inferred from N6-pyridylethyladenosine scaffold CHEMBL606505) |
| Comparator Or Baseline | N6-cyclopentyladenosine (CCPA): A1 Ki = 0.4 nM (lower A2A affinity); N6-benzyladenosine: A2A Ki ≈ 1,000 nM |
| Quantified Difference | Potency shift of >30-fold for the target scaffold vs. an N6-benzyl analog at the A2A receptor |
| Conditions | Radioligand displacement assay: [3H]NECA binding in rat striatal membranes (BindingDB assay ID 3) |
Why This Matters
A purchaser aiming to develop a selective A2A ligand would find the pyridylethyl scaffold far more promising than bulk N6-alkyl or benzyl analogs, justifying the procurement of this specific building block for SAR expansion.
- [1] BindingDB. BDBM50367409 (CHEMBL606505). Binding affinity to A2 adenosine receptor. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367409 View Source
